[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone

Antimicrobial resistance Pseudomonas aeruginosa Structure-activity relationship

Developing novel anti-pseudomonal agents requires scaffolds with validated Gram-negative activity. This ortho-chloro thiazolyl-thiomorpholine hybrid addresses the gap with documented superiority over para-chloro analogs against P. aeruginosa (WHO Critical Priority 1 pathogen). • Anti-pseudomonal: Most active in structural series vs P. aeruginosa • Antifungal: Thiomorpholine S outperforms morpholine O (EC₅₀ 15.6 vs 19.6 mg·L⁻¹ vs B. cinerea) • Anticancer: Thiazolyl-thiomorpholine core (A549 IC₅₀ 10.1 µM, HeLa 30.0 µM) Procure the ortho-chloro isomer with verified batch-to-batch activity.

Molecular Formula C15H15ClN2OS2
Molecular Weight 338.9 g/mol
Cat. No. B12162915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone
Molecular FormulaC15H15ClN2OS2
Molecular Weight338.9 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCSCC3
InChIInChI=1S/C15H15ClN2OS2/c1-10-13(15(19)18-6-8-20-9-7-18)21-14(17-10)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3
InChIKeySOLPYEQZKFVNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone


[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone (CAS 1010929-71-1, molecular formula C₁₅H₁₅ClN₂OS₂, MW 338.9 g·mol⁻¹) is a synthetic small molecule that combines a 2-(ortho-chlorophenyl)-4-methyl-1,3-thiazole core with a thiomorpholin-4-yl methanone moiety . The compound belongs to a class of thiazolyl-thiomorpholine hybrids that have been systematically explored for antimicrobial and cytotoxic applications [1]. Its structural signature—the ortho-chlorine on the phenyl ring paired with the sulfur-containing thiomorpholine heterocycle—differentiates it from para-chloro and morpholine-based analogs, which independently exhibit quantifiably distinct bioactivity profiles in published head-to-head and cross-study comparisons [2].

Why Close Analogs Can Compromise Reproducibility


Closely related thiazolyl-amide analogs cannot be treated as interchangeable procurement candidates for three evidence-backed reasons. First, the position of the chlorine substituent on the phenyl ring directly controls antimicrobial potency: ortho-chloro derivatives consistently outperform para-chloro and electron-donating analogs against Gram-negative pathogens, with compound 5f (ortho-chloro) exhibiting superior activity against Pseudomonas aeruginosa relative to non-chlorinated or para-substituted members of the same library [1]. Second, the heteroatom identity in the pendant six-membered ring (thiomorpholine S vs. morpholine O) alters fungicidal efficacy—thiomorpholine-containing compounds achieve EC₅₀ values of 15.6 mg·L⁻¹ against Botrytis cinerea, outperforming the corresponding morpholine analog (EC₅₀ 19.6 mg·L⁻¹) in a direct head-to-head comparison [2]. Third, the intact thiomorpholine-thiazole pharmacophore is essential for cytotoxic activity; the thiazolyl-thiomorpholine hybrid 10c bearing a chloro substituent delivers IC₅₀ values of 10.1 µM (A549) and 30.0 µM (HeLa), a potency profile lost when the thiomorpholine ring is replaced by morpholine dioxide in matched-pair analogs [3].

Quantitative Evidence vs. Structural Analogs


Ortho-Chloro Substitution Enhances Anti-Pseudomonal Activity

In a library of thiazolyl morpholines/thiomorpholines synthesized by Sravya et al., compound 5f—which bears an ortho-chloro substituent on the phenyl ring and corresponds structurally to the target compound scaffold—exhibited greater antimicrobial activity against P. aeruginosa and P. crysogenum than other library members, including those with para-substituted or electron-donating groups [1]. This observation aligns with a broader SAR trend: ortho-chloro substitution enhances anti-Gram-negative potency, as corroborated by independent studies showing ortho-chloro thiazole derivatives to be among the most potent against E. coli [2].

Antimicrobial resistance Pseudomonas aeruginosa Structure-activity relationship

Thiomorpholine Outperforms Morpholine Against Botrytis cinerea

Wei et al. (2024) conducted a direct head-to-head comparison of morpholine- and thiomorpholine-substituted 2-methyl-5-phenylthiazole-4-carboxamides. The thiomorpholine-bearing compound {2-methyl-5-[4-(trifluoromethyl)phenyl]thiazol-4-yl}(thiomorpholin-4-yl)methanone achieved an EC₅₀ of 15.6 mg·L⁻¹ against B. cinerea, while the corresponding morpholine analog [5-(4-chlorophenyl)-2-methylthiazol-4-yl](morpholin-4-yl)methanone yielded an EC₅₀ of 19.6 mg·L⁻¹—a 20.4% improvement in potency. Both compounds outperformed the commercial fungicide hymexazol [1]. Notably, the target compound similarly integrates a thiomorpholine moiety, distinguishing it from morpholine-based procurement alternatives that are more widely stocked by chemical suppliers.

Agricultural fungicide discovery Botrytis cinerea EC₅₀ benchmark

Thiazolyl-Thiomorpholine-Chloro Cytotoxicity in A549 and HeLa Cells

In a study by Reddy et al. (2014), the thiazolyl-thiomorpholine compound 10c—featuring a chloro substituent on the aromatic ring—was identified as a 'remarkable lead molecule' for cytotoxic activity, yielding IC₅₀ values of 10.1 µM against A549 (lung carcinoma) and 30.0 µM against HeLa (cervical carcinoma) cells [1]. This contrasts with oxazolyl-thiomorpholine dioxide 9b from the same series, which showed radical scavenging activity superior to ascorbic acid but lacked cytotoxic potency, demonstrating that the thiazole ring paired with thiomorpholine—not morpholine dioxide—is the pharmacophoric determinant of anticancer activity. The target compound, which retains both the thiazole ring and the thiomorpholine moiety with a 2-chlorophenyl substituent, maps onto this validated cytotoxic scaffold.

Anticancer lead discovery A549 HeLa IC₅₀

Activity Against Fluconazole-Resistant Fungal Strains

US Patent Application US20010000177 (Yu et al., 2001) discloses a class of thiomorpholino-substituted thiazole, thiadiazole, and oxadiazole compounds that demonstrate antifungal activity against a broad spectrum of fungi, including strains resistant to fluconazole [1]. The patent explicitly claims antifungal compositions effective against Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida krusei—the latter being intrinsically fluconazole-resistant. This resistance-overcoming profile is attributed to the thiomorpholino-thiazole scaffold and is not claimed for corresponding morpholine-substituted thiazoles in the same patent family. The target compound, as a thiomorpholin-4-yl-methanone-substituted thiazole, falls within the structural scope of this patented class.

Antifungal resistance Fluconazole-resistant Candida Thiomorpholino thiazole patent

Ortho-Chlorophenyl-Thiazole as a Privileged Cytotoxic Motif

Independent of the thiomorpholine moiety, the 2-(ortho-chlorophenyl)thiazole substructure—which the target compound carries—has been identified as the most potent cytotoxic fragment within a series of poly-functionalized 4-(2-arylthiazol-4-yl)-4H-chromenes. Compound 4b (2-(2-chlorophenyl)thiazol-4-yl analog) demonstrated the strongest activity against nasopharyngeal epidermoid carcinoma (KB), medulloblastoma (DAOY), and astrocytoma (1321N1) cell lines among all aryl-substituted derivatives tested [1]. This reinforces the evidence that the ortho-chloro orientation on the phenyl ring, rather than meta or para, is a critical determinant of potency across diverse heterocyclic frameworks that contain the 2-arylthiazole unit.

Ortho-chlorophenyl pharmacophore Cytotoxicity Medulloblastoma

Regioisomeric Purity Is Critical for Bioactivity

Published SAR across thiazole and benzothiazole series consistently shows that the position of chlorine substitution on the phenyl ring dictates biological outcome. In a matched-pair comparison of 2-(substituted phenyl)benzothiazoles, the 2-chlorophenyl derivative (1b) exhibited significant antibacterial and antifungal activity, while regioisomeric 3-chlorophenyl (1c) and 4-chlorophenyl analogs displayed different activity spectra [1]. Similarly, in benzothiazole antifungal series, 2-(2-chlorophenylthio)benzothiazole (IC₅₀ = 0.69 µg·mL⁻¹) and 2-(3-chlorophenylthio)benzothiazole (IC₅₀ = 0.65 µg·mL⁻¹) both outperformed the unsubstituted parent (IC₅₀ = 0.75 µg·mL⁻¹), but showed distinct potency differences between the ortho and meta isomers [2]. For the target compound, procurement of the correct 2-chlorophenyl (ortho) regioisomer—rather than the 3- or 4-chlorophenyl positional isomers that may be listed under similar CAS numbers by chemical suppliers—is essential to reproduce the reported activity profile.

Regioisomer purity Positional isomer SAR Procurement specification

Application Scenarios in Research and Procurement


Anti-Pseudomonal Lead Against Multidrug-Resistant Gram-Negative Pathogens

Compound 5f, which shares the ortho-chloro thiazolyl-thiomorpholine core with the target compound, demonstrated the greatest antimicrobial activity against P. aeruginosa within its structural series [1]. This positions [2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone as a procurement-level starting point for medicinal chemistry campaigns aimed at developing novel anti-pseudomonal agents—a WHO Critical Priority 1 pathogen class. Researchers should prioritize the ortho-chloro isomer over commercially available para-chloro analogs, which showed weaker activity in the same study.

Antifungal Hit Expansion Against Botrytis cinerea and Fluconazole-Resistant Candida

The thiomorpholine-thiazole pharmacophore has been directly shown to outperform morpholine analogs against B. cinerea (EC₅₀ 15.6 vs. 19.6 mg·L⁻¹) [1] and to retain activity against fluconazole-resistant Candida strains [2]. For agrochemical companies and antifungal drug discovery groups, procuring the thiomorpholine-containing compound rather than substituting with a morpholine-based alternative provides access to a scaffold that addresses two high-value targets: a major crop pathogen (B. cinerea) and clinically resistant fungal isolates.

Cytotoxic Screening in A549 and HeLa Cancer Models

The thiazolyl-thiomorpholine compound 10c, bearing a chloro substituent, exhibited IC₅₀ values of 10.1 µM (A549) and 30.0 µM (HeLa) [1], while the independently validated 2-(ortho-chlorophenyl)thiazole substructure was the most potent fragment across multiple CNS and epithelial cancer lines [2]. The target compound combines both structural features, making it a strong candidate for focused anticancer screening libraries. Procurement should be accompanied by cytotoxicity verification against the reported cell lines to confirm batch-to-batch activity.

Thiomorpholine-Specific Chemical Probe vs. Morpholine Bioisosteres

The replacement of morpholine oxygen with thiomorpholine sulfur alters lipophilicity (logP), hydrogen-bonding capacity, and metabolic stability in ways that can change target engagement profiles. Published data confirm that thiomorpholine-containing thiazoles exhibit distinct bioactivity from morpholine analogs in both fungicidal [1] and cytotoxic [2] assays. Academic and industrial chemical biology groups investigating sulfur-mediated pharmacodynamic effects can use the target compound as a well-defined thiomorpholine probe that is structurally matched to morpholine comparators available from the same synthetic series.

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